molecular formula C18H24N4O2 B2471079 1,3,5-trimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-carboxamide CAS No. 2034222-85-8

1,3,5-trimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2471079
CAS No.: 2034222-85-8
M. Wt: 328.416
InChI Key: OIQSAFXYKYQUAD-SHTZXODSSA-N
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Description

1,3,5-trimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-carboxamide is a complex organic compound notable for its unique structural attributes

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 1,3,5-trimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. Common starting materials might include cyclohexyl derivatives and pyrazole precursors. One possible route involves the coupling of pyridin-2-yloxycyclohexane with trimethylpyrazole under specific catalytic conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial production methods: For industrial production, large-scale synthetic strategies would require optimization for yield and purity. This may involve the use of batch or continuous flow reactors, precise control of reaction temperatures, and the use of high-efficiency catalysts to reduce by-products and ensure consistency in production.

Chemical Reactions Analysis

Types of reactions it undergoes: 1,3,5-trimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-carboxamide can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.

Common reagents and conditions:

  • Oxidation: Often performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Sodium borohydride or lithium aluminum hydride can be used under controlled conditions.

  • Substitution: Typically involves nucleophilic reagents in the presence of base catalysts such as sodium hydroxide or potassium tert-butoxide.

Major products formed: Depending on the reaction conditions and reagents used, the compound can form various derivatives including hydroxylated or halogenated products, which can further be functionalized for specific applications.

Scientific Research Applications

Chemistry:

  • As a precursor in the synthesis of more complex molecules.

  • As a ligand in coordination chemistry.

Biology and Medicine:

  • Potential bioactivity as a pharmaceutical compound or biological probe.

  • Used in the study of protein-ligand interactions.

Industry:

  • Application in the development of novel materials or as an intermediate in the synthesis of polymers.

Mechanism of Action

The compound exerts its effects through specific molecular interactions. The pyridin-2-yloxy group is known for its ability to engage in hydrogen bonding and pi-stacking interactions, which can affect the binding affinity and specificity towards biological targets. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

When compared to other compounds with similar pyrazole or cyclohexyl frameworks, 1,3,5-trimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-1H-pyrazole-4-carboxamide stands out due to the presence of multiple methyl groups and the pyridin-2-yloxy moiety, which collectively enhance its chemical reactivity and potential bioactivity. Similar compounds include:

  • 1,3,5-trimethylpyrazole

  • Cyclohexylpyridine derivatives

Its uniqueness lies in the combination of these features, making it a versatile compound for various scientific investigations and applications.

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Properties

IUPAC Name

1,3,5-trimethyl-N-(4-pyridin-2-yloxycyclohexyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-12-17(13(2)22(3)21-12)18(23)20-14-7-9-15(10-8-14)24-16-6-4-5-11-19-16/h4-6,11,14-15H,7-10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQSAFXYKYQUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC2CCC(CC2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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